

Mass spectrometry of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

Cat. No.: B1323554

[Get Quote](#)

An In-Depth Technical Guide to the Mass Spectrometry of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride**. Due to the limited availability of published mass spectra for this specific compound, this document presents a predictive analysis based on the known fragmentation patterns of structurally related molecules, including aromatic carboxylic acids and phenethylamines.

Predicted Mass Spectrum Data

The mass spectral data for the free base, 3-(4-Dimethylamino-phenyl)-propionic acid (molecular weight: 193.25 g/mol), is predicted below. The hydrochloride salt will dissociate in the ionization source, and the free base will be analyzed.

Table 1: Predicted Mass Spectral Data for 3-(4-Dimethylamino-phenyl)-propionic acid

m/z (Predicted)	Proposed Fragment Ion	Structure of Fragment	Predicted Relative Abundance
193.13	[M]+•	C ₁₁ H ₁₅ NO ₂	Moderate
148.10	[M - COOH]+	C ₉ H ₁₄ N	High
134.08	[M - CH ₂ COOH]+	C ₈ H ₁₂ N	High
120.08	[C ₈ H ₁₀ N]+	C ₈ H ₁₀ N	Moderate
77.04	[C ₆ H ₅]+	C ₆ H ₅	Low
44.05	[C ₂ H ₆ N]+	C ₂ H ₆ N	Moderate

Proposed Fragmentation Pattern

The fragmentation of 3-(4-Dimethylamino-phenyl)-propionic acid under electron ionization (EI) is expected to proceed through several key pathways initiated by the ionization of the molecule. The primary sites for fragmentation are the carboxylic acid group and the propyl chain.

A significant fragmentation pathway for aromatic carboxylic acids involves the loss of the carboxyl group.^{[1][2][3]} For 3-(4-Dimethylamino-phenyl)-propionic acid, this would result in a prominent peak at m/z 148.10. Another expected fragmentation is the cleavage of the bond between the alpha and beta carbons of the propionic acid side chain, leading to the formation of a stable benzylic cation at m/z 134.08. This is a common fragmentation pattern for compounds with a phenyl group attached to an alkyl chain.^{[4][5][6]} The dimethylamino group can also influence fragmentation, potentially leading to fragments containing the nitrogen atom.^{[7][8][9]}

Experimental Protocols

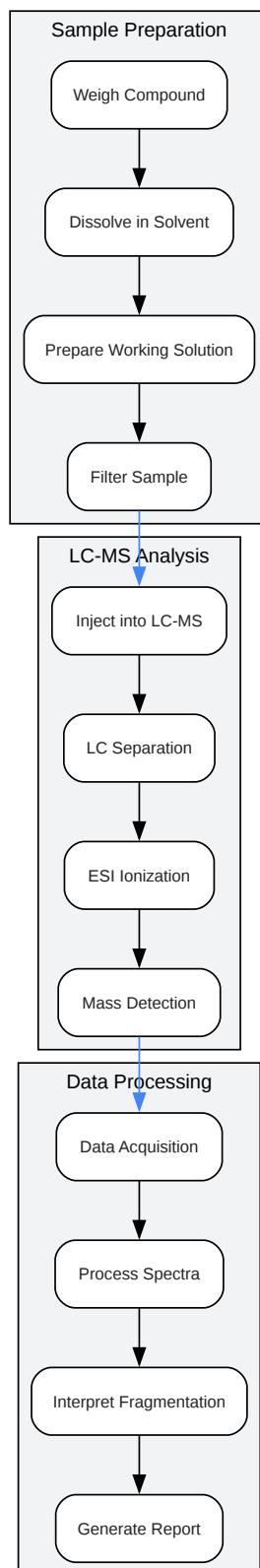
The following is a detailed protocol for the analysis of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

3.1. Sample Preparation

- Stock Solution Preparation: Accurately weigh approximately 1 mg of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** and dissolve it in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.
- Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of 10 μ g/mL.
- Filtration: Filter the working solution through a 0.22 μ m syringe filter to remove any particulate matter before injection into the LC-MS system.

3.2. Liquid Chromatography Parameters

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-7 min: 95% B
 - 7-7.1 min: 95% to 5% B
 - 7.1-10 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μ L.


3.3. Mass Spectrometry Parameters

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/hr.
- Cone Gas Flow: 50 L/hr.
- Mass Range: m/z 50-500.
- Data Acquisition: Full scan mode. For fragmentation studies, tandem MS (MS/MS) can be performed by selecting the parent ion (m/z 193.13) and applying collision-induced dissociation (CID).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the mass spectrometric analysis of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. GCMS Section 6.12 [people.whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide dimethylation: fragmentation control via distancing the dimethylamino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Mass spectrometry of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1323554#mass-spectrometry-of-3-4-dimethylamino-phenyl-propionic-acid-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com